Product packaging for 2-Tert-butyl-4-methoxy-3H-isoindol-1-one(Cat. No.:CAS No. 1820740-27-9)

2-Tert-butyl-4-methoxy-3H-isoindol-1-one

Cat. No.: B3011655
CAS No.: 1820740-27-9
M. Wt: 219.284
InChI Key: AXCOGCLNDYQRNH-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-methoxy-3H-isoindol-1-one is a high-purity chemical compound offered for research and development purposes. It is supplied with a documented purity of 98% . This isoindol-1-one derivative features a tert-butyl group, a common structural motif in organic chemistry known to influence the properties of molecules by providing steric hindrance and enhancing stability . Compounds within the tert-butyl phenolic antioxidant class have demonstrated significant research value due to their antioxidant and anti-inflammatory activities, with studies exploring their mechanisms in modulating oxidative stress and inflammatory pathways such as the Cox-2 and Tnf-alpha gene expression systems . The specific research applications and biological profile of this compound are an active area of scientific investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this high-quality compound for exploratory studies in medicinal chemistry and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B3011655 2-Tert-butyl-4-methoxy-3H-isoindol-1-one CAS No. 1820740-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-methoxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)14-8-10-9(12(14)15)6-5-7-11(10)16-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCOGCLNDYQRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2=C(C1=O)C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reaction Mechanisms of 2 Tert Butyl 4 Methoxy 3h Isoindol 1 One and Its Derivatives

Mechanistic Pathways in Lactam Ring Formation

The formation of the γ-lactam ring in isoindolinones can be achieved through various synthetic strategies. While specific mechanistic studies for 2-Tert-butyl-4-methoxy-3H-isoindol-1-one are not extensively documented, the general mechanisms for isoindolinone synthesis provide a foundational understanding. Common precursors include 2-formylbenzoic acids or their ester derivatives, which undergo condensation with a primary amine, in this case, tert-butylamine.

One plausible pathway involves the initial formation of a Schiff base (imine) between the aldehyde functionality of a 2-formylbenzoic acid derivative and tert-butylamine. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the nitrogen atom onto the carbonyl group of the acid or ester, leads to the formation of a tetrahedral intermediate. Collapse of this intermediate with the elimination of a water or alcohol molecule furnishes the final lactam ring. The bulky tert-butyl group can influence the rate of both the imine formation and the subsequent cyclization due to steric hindrance.

Alternative methods, such as palladium-catalyzed carbonylation of ortho-halo N-tert-butyl benzamides, also provide a route to the isoindolinone core. organic-chemistry.org In these reactions, the mechanism typically involves oxidative addition of the palladium catalyst to the aryl-halide bond, followed by CO insertion and reductive elimination to form the lactam ring.

The presence of the 4-methoxy group, an electron-donating substituent, can also influence the reactivity of the aromatic ring and the propensity for cyclization by affecting the electron density of the carbonyl group precursor.

Functional Group Interconversions on the Isoindolinone Nucleus

The this compound scaffold allows for a variety of functional group interconversions, primarily targeting the aromatic ring and the lactam carbonyl. While specific examples for this exact molecule are scarce in the literature, transformations on related isoindolinone systems can be extrapolated.

The methoxy (B1213986) group at the 4-position can be a handle for further functionalization. Demethylation to the corresponding phenol (B47542) would provide a site for etherification, esterification, or electrophilic aromatic substitution. The electron-rich nature of the aromatic ring, enhanced by the methoxy group, would direct electrophilic substitutions, such as nitration or halogenation, to the positions ortho and para to the methoxy group. However, the regioselectivity would also be influenced by the existing substituents.

The lactam carbonyl group can undergo reduction to the corresponding amine using strong reducing agents like lithium aluminum hydride, providing access to 2-tert-butyl-4-methoxy-2,3-dihydro-1H-isoindole. Partial reduction to the corresponding hemiaminal is also a possibility under controlled conditions.

Furthermore, the protons on the carbon atom adjacent to the lactam carbonyl (C3) can be acidic and may be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or acylation at the C3 position. The stereochemical outcome of such reactions can be influenced by the bulky N-tert-butyl group.

Photochemical Reactivity and Photoinduced Electron-Transfer Cyclization

One potential reaction is photoinduced electron transfer (PET). In the presence of a suitable electron acceptor or donor, excitation of the isoindolinone core could lead to the formation of a radical ion pair. This intermediate could then undergo subsequent reactions, such as cyclization or fragmentation. For instance, studies on related nitrogen-containing aromatic compounds have shown that PET can initiate radical cyclization reactions. nih.gov

Analogous systems, such as N-acylindoles, have been shown to undergo photochemical reactions. northwestern.edu For example, the photooxidation of a 2-(tert-butyl)-hexahydroquinazolin-4(1H)-one, which also contains a bulky N-alkyl group and a lactam-like structure, proceeds via a singlet oxygen ene reaction upon exposure to ambient light and oxygen. mdpi.com This suggests that this compound might exhibit sensitivity to photooxidation, potentially leading to the introduction of hydroperoxy or hydroxyl groups. The bulky tert-butyl group in such reactions can influence the stereochemical outcome of the oxidation. mdpi.com

The following table summarizes potential photochemical reactions based on analogous systems:

Reaction TypePotential Reactants/ConditionsPotential ProductsAnalogous System Reference
Photoinduced Electron TransferElectron Acceptor/Donor, UV/Vis LightRadical ion pairs, cyclized products nih.gov
PhotooxidationOxygen, LightHydroperoxides, Hydroxylated derivatives mdpi.com

Regioselective and Stereoselective Transformations involving this compound

Regioselective and stereoselective transformations are crucial for the synthesis of complex molecules with defined three-dimensional structures. The structure of this compound offers several avenues for such selective reactions.

Regioselectivity:

Stereoselectivity:

The bulky N-tert-butyl group is expected to play a significant role in controlling the stereochemistry of reactions at the C3 position. For instance, in the alkylation of the C3 position via an enolate intermediate, the incoming electrophile would likely approach from the face opposite to the bulky tert-butyl group to minimize steric hindrance, leading to a high degree of diastereoselectivity.

The synthesis of enantioenriched isoindolinones has been achieved through the reaction of Grignard reagents with optically pure N-sulfinylimines derived from methyl 2-formylbenzoate (B1231588). researchgate.net This approach allows for the stereoselective formation of the C3 stereocenter. Although this method was not specifically applied to the 4-methoxy derivative, it demonstrates a viable strategy for the stereoselective synthesis of related isoindolinones. The N-tert-butylsulfinyl group acts as a chiral auxiliary, directing the nucleophilic addition and subsequent cyclization. acs.org

The table below outlines potential selective transformations:

TransformationPositionDirecting Group/FactorExpected OutcomeReference for Analogy
Electrophilic Aromatic SubstitutionC5, C74-Methoxy groupRegioselective functionalization mdpi.comnih.gov
C3-Alkylation/AcylationC3N-tert-butyl groupDiastereoselective functionalization acs.org
Asymmetric SynthesisC3Chiral N-sulfinyl auxiliaryEnantioselective synthesis researchgate.net

Structure Activity Relationship Sar and Derivatization Strategies for 2 Tert Butyl 4 Methoxy 3h Isoindol 1 One Analogues

Rational Design of Isoindolinone Derivatives

The rational design of novel isoindolinone-based therapeutic agents often employs a modular approach, dissecting the molecule into key components such as a core, a head, a linker, and a tail. nih.gov The isoindolinone framework serves as the fundamental core or scaffold, which is essential for interaction with biological targets. nih.gov This core structure is present in a variety of bioactive molecules and approved drugs, including the antihypertensive drug Chlortalidone and the antibacterial Corollosporine derivatives. nih.gov

The design process for new derivatives focuses on optimizing the interactions between the molecule and its biological target, such as enzymes or receptors. For instance, isoindolinone derivatives have been developed as potent inhibitors of histone deacetylases (HDACs) and protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov In the design of novel carbonic anhydrase inhibitors, the isoindolinone scaffold acts as the core, while a sulfonyl group is incorporated as the "head" to coordinate with the zinc ion in the enzyme's active site. nih.gov The strategic variation of "linker" and "tail" regions allows for the fine-tuning of properties like solubility, cell permeability, and binding affinity, ultimately enhancing the therapeutic profile of the compound. nih.gov

Impact of N-Substitution on Isoindolinone Bioactivity Profiles

The substituent attached to the nitrogen atom (N-2 position) of the isoindolinone ring is a critical determinant of the compound's biological activity. researchgate.net The nature of the pharmacophore introduced at this position can dictate the therapeutic direction of the resulting derivative. nih.gov A wide range of biological activities have been documented for N-substituted isoindolinones, and modifications at this site are a common strategy in drug discovery programs. researchgate.netmdpi.com

For example, the introduction of different N-alkyl or N-aryl groups can lead to compounds with distinct pharmacological profiles, including analgesic, anti-inflammatory, and anticonvulsant activities. nih.govmdpi.com The complexity of the N-substituent can be crucial for potent activity. A prominent example is Lenalidomide, an analogue of thalidomide (B1683933) used in the treatment of multiple myeloma, which features a glutarimide (B196013) moiety attached to the nitrogen of the isoindolin-1-one (B1195906) core. mdpi.com This specific substitution is essential for its immunomodulatory and anticancer effects. Research has shown that even subtle changes, such as introducing different alkyl groups on the nitrogen, can significantly alter the bioactivity, highlighting the sensitivity of molecular targets to the steric and electronic properties of this substituent. acs.org

Table 1: Effect of N-Substitution on the Biological Activity of Isoindolinone and Phthalimide Derivatives

N-Substituent TypeResulting Biological ActivityReference(s)
Glutarimide MoietyImmunomodulatory, Anticancer mdpi.com
Alkyl/Aryl GroupsAnalgesic, Anti-inflammatory, Anticonvulsant nih.govmdpi.com
Benzyl GroupAnticancer (Cytotoxicity) jocpr.com
Piperazine RingIncreased Lipophilicity and Affinity for COX Enzymes nih.gov

Influence of Aromatic Ring Substituents on Chemical and Biological Activities

Substituents on the aromatic benzene (B151609) ring of the isoindolinone core play a pivotal role in modulating the molecule's chemical properties and biological functions. The position, number, and electronic nature (electron-donating or electron-withdrawing) of these substituents can influence the molecule's affinity and selectivity for its biological target. nih.gov

For instance, the presence of a methoxy (B1213986) group on the aryl ring has been shown to be important for the affinity of related compounds towards cyclooxygenase-2 (COX-2). nih.gov In a study focused on novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives, modifications on the aromatic ring were explored for their anticancer potential. The results indicated that compounds with specific substitutions demonstrated significant cytotoxic activity against human cancer cell lines like HepG2. jocpr.com The introduction of halogen atoms is another common strategy; for example, replacing a methoxy group with a chlorine atom on an aromatic ring has been shown to increase the inhibitory activity of certain enzyme inhibitors. nih.gov These findings underscore the importance of the substitution pattern on the aromatic ring for tailoring the pharmacological profile of isoindolinone derivatives.

Strategic Modifications of the tert-Butyl and Methoxy Moieties in Isoindolinones

The tert-butyl and methoxy groups in analogues of 2-Tert-butyl-4-methoxy-3H-isoindol-1-one are not merely passive components; they are strategic elements that profoundly influence the molecule's properties.

The tert-Butyl Moiety: The tert-butyl group is frequently employed in medicinal chemistry to introduce steric bulk and enforce conformational rigidity. researchgate.netchemrxiv.org Its size can shield parts of the molecule from unwanted metabolic degradation or guide the orientation of the molecule within a binding pocket. This steric hindrance can lock the molecule into a specific, biologically active conformation, thereby enhancing its potency and selectivity. While traditionally viewed as a chemically inert stabilizer, recent advances in catalysis have made it possible to perform late-stage hydroxylation on tert-butyl groups. researchgate.netchemrxiv.org This innovative approach allows the tert-butyl group to be treated as a functional handle for further derivatization, opening new avenues for SAR studies and the creation of diverse molecular architectures. researchgate.net

The Methoxy Moiety: The methoxy group (-OCH₃) is a versatile substituent with significant electronic and steric influence. As an electron-donating group, it can modulate the electronic density of the aromatic ring, which can be crucial for interactions like π-π stacking with protein residues. mdpi.com The position of the methoxy group is critical and can dramatically alter biological outcomes. In one study on related indole (B1671886) compounds, moving a methoxy group from the 5-position to the 6-position completely switched the mechanism of cell death from methuosis to microtubule disruption. nih.gov Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a target's binding site, thereby anchoring the molecule and contributing to its affinity. nih.gov The number and placement of methoxy groups on an aromatic ring have also been shown to be important for antifungal activity in some heterocyclic compounds. mdpi.com

Table 2: Strategic Roles of Key Functional Moieties in Isoindolinone Analogues

MoietyStrategic PurposePotential Impact on BioactivityReference(s)
N-tert-Butyl Provide steric bulk; Induce conformational rigidity; Block metabolic pathways.Enhance potency and selectivity by favoring an active conformation; Increase metabolic stability. researchgate.netchemrxiv.org
4-Methoxy Modulate ring electronics (electron-donating); Act as a hydrogen bond acceptor; Influence molecular conformation.Alter binding affinity through electronic and hydrogen-bonding interactions; Critically determine the mechanism of action based on its position. mdpi.comnih.govnih.gov

Conformational Analysis and its Correlation with Molecular Recognition

The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape and flexibility, a field of study known as conformational analysis. A molecule's ability to adopt a specific conformation that is complementary to the binding site of a biological target (e.g., an enzyme or receptor) is essential for molecular recognition and subsequent biological response.

For heterocyclic systems like isoindolinones, conformational analysis investigates the puckering of the five-membered ring and the rotational freedom around single bonds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the equilibrium between different conformers, even at low temperatures where their interconversion is slow. rsc.org This allows for the determination of the relative populations and energy differences between various shapes the molecule can adopt. rsc.org

Computational Chemistry and Theoretical Investigations of 2 Tert Butyl 4 Methoxy 3h Isoindol 1 One

Intermolecular Interactions and Non-Covalent Bonding Analysis

Hirshfeld Surface Analysis and 2D Fingerprint Plots

No published studies were found that have conducted Hirshfeld surface analysis or generated 2D fingerprint plots for 2-Tert-butyl-4-methoxy-3H-isoindol-1-one. This type of analysis is crucial for understanding intermolecular interactions and packing patterns within a crystal lattice, but has not been applied to this compound in available research.

Molecular Modeling and Simulation Approaches

Specific molecular modeling and simulation studies for this compound are absent from the current scientific literature.

Molecular Docking for Ligand-Receptor Interactions

There are no available research articles detailing molecular docking studies of this compound with any biological receptors. Such studies would be instrumental in predicting the binding affinity and mode of interaction with protein targets, but this information is currently unavailable.

Molecular Dynamics Simulations for Conformational Landscapes

Information regarding molecular dynamics simulations to explore the conformational landscapes and dynamic behavior of this compound is not available in published literature.

Theoretical Spectroscopic Parameter Prediction (e.g., NMR, IR)

No theoretical predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies, for this compound have been reported in scientific papers. These computational predictions are valuable for complementing experimental data and aiding in structural elucidation, but have not been performed or published for this compound.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of 2 Tert Butyl 4 Methoxy 3h Isoindol 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional NMR provides the fundamental framework for determining the structure of 2-Tert-butyl-4-methoxy-3H-isoindol-1-one. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals corresponding to each unique proton group.

Tert-butyl Group: A prominent singlet, integrating to nine protons, is anticipated in the upfield region (typically δ 1.4-1.6 ppm). Its singlet nature is due to the absence of adjacent protons.

Methoxy (B1213986) Group: A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm.

Methylene (B1212753) Group (C3-H₂): The two protons on the C3 carbon of the isoindolinone ring are diastereotopic and are expected to appear as a singlet around δ 4.2-4.5 ppm.

Aromatic Protons: The three protons on the benzene (B151609) ring will form a complex splitting pattern (multiplet) in the aromatic region (δ 6.8-7.8 ppm), governed by their ortho- and meta- coupling constants.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms.

Tert-butyl Group: Two signals are expected: one for the quaternary carbon (C(CH₃)₃) around δ 55-60 ppm and another for the three equivalent methyl carbons (-C(CH₃)₃) around δ 28-30 ppm.

Methoxy Group: The methoxy carbon (-OCH₃) signal would appear around δ 55-57 ppm.

Methylene Carbon (C3): The C3 carbon signal is expected in the range of δ 45-50 ppm.

Carbonyl Carbon (C1): The lactam carbonyl carbon is the most deshielded, with its signal appearing far downfield, typically around δ 168-172 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the methoxy group (C4) would be significantly shielded, while the carbons of the fused ring system would have characteristic shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts The following table presents predicted chemical shift values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-C(CH ₃)₃1.55 (s, 9H)29.0
-C (CH₃)₃-58.0
-OCH3.95 (s, 3H)56.0
C3-H4.35 (s, 2H)48.0
C1 (=O)-170.0
Aromatic CH6.90 - 7.70 (m, 3H)110 - 150
Aromatic Quaternary C-120 - 160

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle and confirming the precise structural connectivity. For this compound, several 2D techniques would be employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would be used to confirm the coupling between the aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for the tert-butyl methyls, the methoxy group, the C3 methylene group, and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is invaluable for connecting the different fragments of the molecule. For instance, it would show correlations from the tert-butyl protons to the N-substituted quaternary carbon, and from the methoxy protons to the C4 aromatic carbon, confirming their respective locations. Correlations from the C3 methylene protons to the carbonyl carbon (C1) and adjacent aromatic carbons would solidify the isoindolinone ring structure.

The sensitivity of NMR spectroscopy can be a limiting factor, especially when dealing with mass-limited samples. Advanced hardware, such as cryoprobes and microprobes, directly addresses this challenge. taylorfrancis.comnih.gov

Cryoprobe Technology: Cryoprobes cool the detection coil and preamplifier electronics to cryogenic temperatures (around 20 K), which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of three to five, or even more. atlantis-press.comresearchgate.net For a sample of this compound, this enhancement would allow for the acquisition of high-quality data on sub-milligram quantities or enable the rapid acquisition of time-consuming 2D NMR experiments like HMBC on dilute samples.

Microprobe Applications: Microprobes are designed for the analysis of very small sample volumes (typically 1-5 µL). nih.gov When the available amount of this compound is scarce, using a microprobe (especially a cryogenic microprobe) maximizes the mass sensitivity, ensuring that sufficient signal can be obtained from just a few micrograms of material for full structural elucidation. taylorfrancis.com

In chemical synthesis, reaction mixtures often contain the desired product alongside impurities, starting materials, or byproducts. Isolating each component for individual analysis can be time-consuming. LC-NMR is a powerful hyphenated technique that combines the separation power of High-Performance Liquid Chromatography (HPLC) with the structural elucidation capabilities of NMR. rsc.orguobasrah.edu.iq

For this compound, LC-NMR could be used to:

Assess Purity: A crude reaction mixture can be injected into the LC-NMR system. The components are separated on the HPLC column, and as each peak elutes, it is directed into the NMR flow cell for analysis. This allows for the rapid identification of the main product and the characterization of impurities in a single run.

Analyze Degradation Products: In stability studies, LC-NMR can be used to separate and identify potential degradation products of this compound without the need for prior isolation. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides the molecular weight of a compound, which is a critical piece of information for its identification.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound (molecular formula C₁₃H₁₇NO₂), HRMS is used to confirm this exact formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. The exact mass of this ion can be calculated and compared to the experimentally measured value.

HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₇NO₂
Ion Formula[C₁₃H₁₈NO₂]⁺
Calculated Exact Mass of [M+H]⁺220.1332
Expected Experimental Mass220.1332 ± 0.0011 (for 5 ppm accuracy)

The close agreement between the calculated and measured exact mass provides unambiguous confirmation of the elemental formula of this compound, complementing the structural connectivity information derived from NMR spectroscopy.

Tandem Mass Spectrometry (MS/MS) for Mixture Analysis

There is no information available on the fragmentation patterns or the use of tandem mass spectrometry for the analysis of This compound in mixtures.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Tert-butyl-4-methoxy-3H-isoindol-1-one in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .
  • Conduct experiments in a fume hood to prevent inhalation of dust or vapors, as acute toxicity data suggest potential respiratory hazards .
  • Store the compound in a dry, ventilated environment at 2–8°C, away from light and incompatible materials (e.g., oxidizers, water-reactive agents) to minimize decomposition risks .

Q. How can researchers characterize the structural integrity of this compound using crystallographic methods?

  • Methodological Answer :

  • Perform single-crystal X-ray diffraction (SCXRD) to resolve bond angles, torsion angles, and molecular packing. For example, refine data with a mean (C–C) bond length deviation of ≤0.005 Å and an R factor <0.1 to ensure accuracy .
  • Validate crystallographic data against computational models (e.g., DFT calculations) to identify discrepancies in methoxy group orientation or tert-butyl steric effects .

Q. What are the key stability considerations for storing this compound to prevent decomposition?

  • Methodological Answer :

  • Use amber glass containers to block UV/visible light, which may induce photodegradation of the isoindole ring .
  • Monitor humidity levels (<30% RH) to avoid hydrolysis of the methoxy group, as moisture can alter reactivity .
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to predict shelf-life and identify degradation products via HPLC-MS .

Advanced Research Questions

Q. How should researchers design experiments to assess the reactivity of this compound under varying thermal conditions?

  • Methodological Answer :

  • Use differential scanning calorimetry (DSC) to determine thermal stability thresholds. For example, identify exothermic peaks indicative of decomposition above 150°C .
  • Perform controlled pyrolysis experiments in an inert atmosphere (N₂/Ar) to isolate reactive intermediates (e.g., radicals or ketenes) and analyze them via FTIR or NMR .
  • Compare kinetic parameters (e.g., activation energy via Arrhenius plots) across solvents (polar vs. nonpolar) to elucidate solvent effects on reaction pathways .

Q. What methodological approaches are effective in resolving contradictory data regarding the ecological toxicity of this compound?

  • Methodological Answer :

  • Conduct longitudinal ecotoxicity assays (e.g., OECD Test Guideline 201) using Daphnia magna to evaluate LC₅₀ values across multiple labs, controlling for variables like water hardness and pH .
  • Apply meta-analysis frameworks to reconcile discrepancies in existing studies, emphasizing effect size heterogeneity and publication bias .
  • Use high-resolution mass spectrometry (HRMS) to detect trace metabolites in environmental samples, clarifying bioaccumulation potential .

Q. How can computational modeling be integrated with experimental data to predict the environmental persistence of this compound?

  • Methodological Answer :

  • Develop quantitative structure-activity relationship (QSAR) models using software like EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN scores) .
  • Validate predictions with soil mobility studies (OECD Guideline 121) to measure adsorption coefficients (Kₒc) and correlate them with logP values .
  • Simulate atmospheric oxidation pathways (e.g., OH radical reactions) via Gaussian software to identify persistent transformation products .

Data Contradiction and Analysis

Q. What strategies can researchers employ to address inconsistencies in reported biological activity data for this compound?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times) to minimize variability .
  • Apply Bayesian statistical models to quantify uncertainty in IC₅₀ values and distinguish true activity from experimental noise .
  • Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism-specific effects .

Q. How does the tert-butyl group influence the compound’s conformational flexibility, and how can this be experimentally validated?

  • Methodological Answer :

  • Use nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between the tert-butyl group and adjacent methoxy protons, revealing rotational barriers .
  • Compare experimental dipole moments (via dielectric spectroscopy) with DFT-calculated values to assess steric hindrance effects .
  • Perform variable-temperature NMR to measure activation energy for tert-butyl rotation, correlating it with computational transition states .

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